1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine is a nitrogen-containing heterocyclic compound. It is known for its applications in pharmaceutical chemistry and organic synthesis, particularly as an intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine typically involves the following steps:
Condensation Reaction: Starting materials such as 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine undergo nucleophilic substitution and cyclization under acid catalysis.
Cyclization: The intermediate product is cyclized using phosphorous oxychloride in pyridine.
Deprotection: The final step involves deprotection using trifluoroacetic acid.
Industrial Production Methods: The industrial production of this compound avoids the use of highly toxic or expensive reagents. The process is designed to be safe, simple, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid catalysts like methanesulfonic acid are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted piperazines and pyrazoles, which are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dipeptidyl peptidase-4, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound helps regulate glucose metabolism, making it useful in the treatment of diabetes.
Comparison with Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is structurally similar and used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine: Another similar compound with applications in pharmaceutical synthesis.
Uniqueness: 1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine is unique due to its specific structure, which allows it to interact effectively with molecular targets involved in glucose metabolism. This makes it particularly valuable in the development of antidiabetic agents .
Properties
Molecular Formula |
C9H16Cl2N4O |
---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
(2-methylpyrazol-3-yl)-piperazin-1-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C9H14N4O.2ClH/c1-12-8(2-3-11-12)9(14)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H |
InChI Key |
GKPJHEWCVCWNJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.